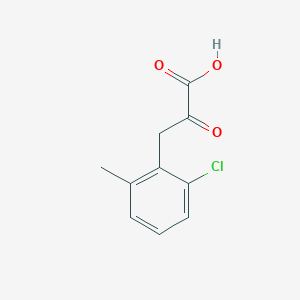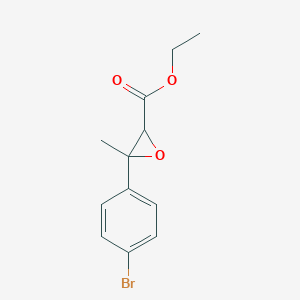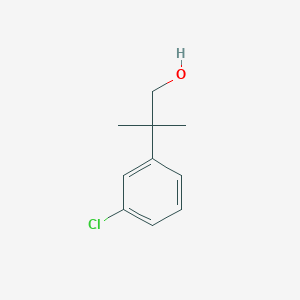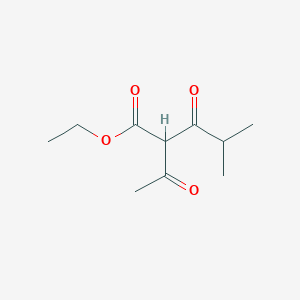
Ethyl 2-acetyl-4-methyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of pentanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an ethyl ester group, a ketone group, and an acetyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-oxo-2-acetyl-4-methylpentanoate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-2-acetyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-2-acetyl-4-methylpentanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-oxo-2-acetyl-4-methylpentanoate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Methyl 3-oxo-2-acetyl-4-methylpentanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-acetyl-4-methyl-3-oxopentanoate: A structural isomer with different positioning of functional groups.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 2-acetyl-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-10(13)8(7(4)11)9(12)6(2)3/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
JTJFOCUKLZZANK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




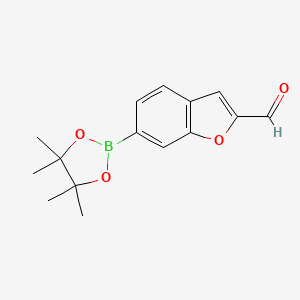

![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
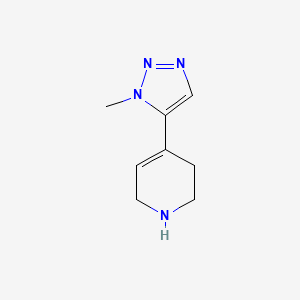

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
